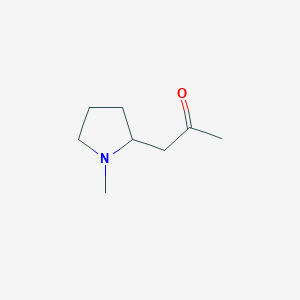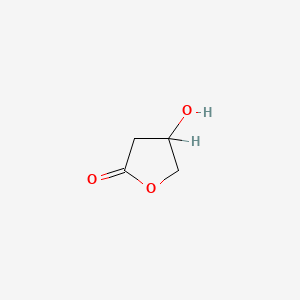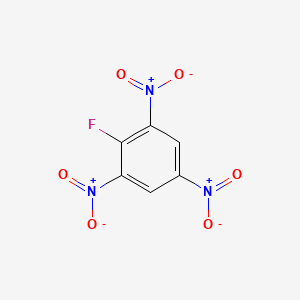![molecular formula C37H68O5 B1195046 4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one CAS No. 134876-18-9](/img/structure/B1195046.png)
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona reticulata with data available.
Applications De Recherche Scientifique
Influence on Carbohydrate Moiety and Chromophore Formation
Research by Frank and Hofmann (2000) studied the influence of carbohydrate moieties on the formation of chromophores during food-related Maillard reactions. They explored how carbohydrate structures impact the development of colored compounds in food processing, particularly focusing on furanone-based chromophores (Frank & Hofmann, 2000).
Asymmetric Synthesis of Polyketide Spiroketals
Meilert, Pettit, and Vogel (2004) developed a non-iterative asymmetric synthesis method for C15 polyketide spiroketals. This research contributes to understanding the synthesis of complex organic compounds, including furan derivatives, and their potential applications in pharmaceuticals (Meilert, Pettit, & Vogel, 2004).
Stereoselective Synthesis for Construction of Trisaccharides
Gerber and Vogel (2001) worked on the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane pentols and derivatives for the construction of trisaccharides. This research is significant for the development of complex sugar structures and their potential applications in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).
Novel Antioxidant Agents from Vitamin C and E Analogues
Manfredini et al. (2000) explored molecular combinations of antioxidants, specifically focusing on derivatives of ascorbic acid and alpha-tocopherol. They investigated compounds like 3,4-dihydroxy-5(R)-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one for their radical scavenging activities, contributing to the development of potential therapeutic agents in treating free radical damage (Manfredini et al., 2000).
Formation of Colored Nitrogen-Containing Compounds in Maillard Reactions
Hofmann (1998) identified new colored nitrogen-containing compounds formed during Maillard reactions of pentoses and primary amino acids. This research helps in understanding the chemical transformations in food processing and the formation of novel compounds (Hofmann, 1998).
Propriétés
Numéro CAS |
134876-18-9 |
|---|---|
Nom du produit |
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
Formule moléculaire |
C37H68O5 |
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m1/s1 |
Clé InChI |
BDGWQMLWIGDEKO-JCUARTOZSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Synonymes |
reticulatacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



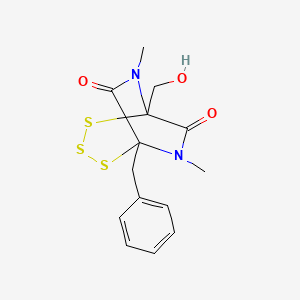
![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)
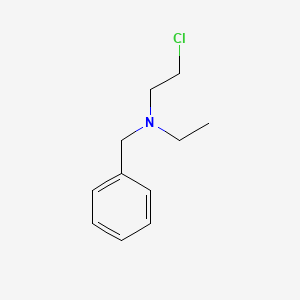
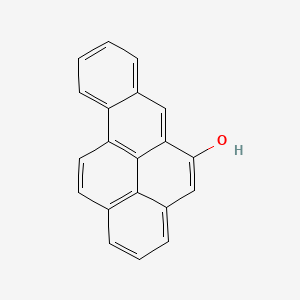
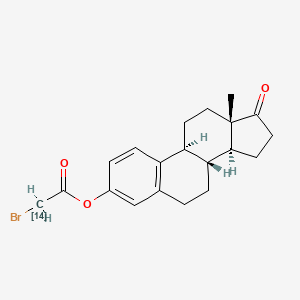
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
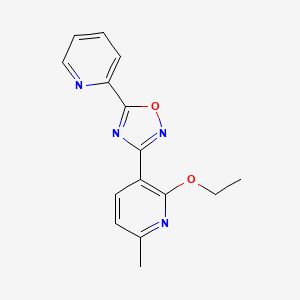
![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
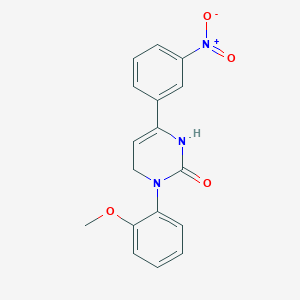
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
